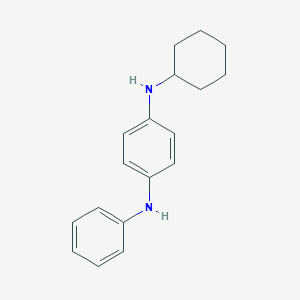

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMVODKVLXCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051508 | |

| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-87-1, 28209-54-3 | |

| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Cyclohexyl-N'-phenyl-p-phenylenediamine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of N-Cyclohexyl-N'-phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This compound (CPPD) is a versatile chemical compound primarily utilized in the rubber industry as a potent antioxidant and antiozonant.[1] Its protective properties are crucial in preventing the degradation of polymeric materials, thereby extending the service life of products such as tires, hoses, and cables. This technical guide provides a comprehensive overview of the core chemical properties of CPPD, including its synthesis, mechanism of action, and key physical and chemical characteristics. While CPPD is noted as a dermatological sensitizer and allergen, its primary application is in industrial materials science rather than as a therapeutic agent.[1][2]

Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | CPPD, Flexzone 6H, Vulkacit 4010, Antioxidant 4010 | [2] |

| CAS Number | 101-87-1 | [1][3] |

| Molecular Formula | C₁₈H₂₂N₂ | [1][3] |

| Molecular Weight | 266.38 g/mol | [3] |

| Appearance | Dark brown to very dark brown solid | ChemicalBook |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 118-119 °C | ChemicalBook |

| Boiling Point | ~399.58 °C (rough estimate) | ChemicalBook |

| Solubility | Slightly soluble in chloroform and methanol; insoluble in water. | ChemicalBook,[3] |

| pKa | 6.40 ± 0.20 (Predicted) | ChemicalBook |

Table 3: Spectroscopic Data

While detailed spectral analyses with peak assignments for this compound are not extensively available in the public domain, the following information has been noted:

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Data not readily available in public databases. | |

| ¹³C NMR | A spectrum is available on PubChem. | [2] |

| Infrared (IR) | An IR spectrum is available in the NIST Chemistry WebBook. | [4] |

| UV-Vis | Data not readily available in public databases. A UV-Vis spectrum for the related compound p-Phenylenediamine is available for reference. | [5] |

Experimental Protocols

The synthesis of this compound is primarily achieved through two established routes. While detailed, step-by-step laboratory protocols with specific reagent quantities and reaction conditions are not publicly available, the general methodologies are described below.

Synthesis via Reductive Amination of 4-Aminodiphenylamine

This is one of the main industrial methods for synthesizing CPPD. The overall reaction involves the condensation of 4-aminodiphenylamine with cyclohexanone to form a Schiff base intermediate, which is then reduced to the final product.

General Procedure:

-

Reaction Setup: 4-Aminodiphenylamine and cyclohexanone are reacted in the presence of a suitable solvent and a catalyst.

-

Formation of Schiff Base: The initial reaction is a condensation to form an imine (Schiff base).

-

Reduction: A reducing agent is introduced to reduce the imine to the secondary amine, yielding this compound.

-

Purification: The final product is purified, typically through recrystallization, to remove any unreacted starting materials and byproducts.

Synthesis via Condensation of N-phenylquinoneimine with Cyclohexylamine

An alternative synthetic route involves the reaction of N-phenylquinoneimine with cyclohexylamine.

General Procedure:

-

Reaction: N-phenylquinoneimine is reacted directly with cyclohexylamine in a suitable solvent.

-

Purification: The resulting this compound is then purified from the reaction mixture.

Mandatory Visualization

Antioxidant and Antiozonant Mechanism of Action

This compound protects polymeric materials through a mechanism involving the scavenging of free radicals and reaction with ozone. A study has shown that CPPD exhibits significantly less reactivity with ozone compared to other p-phenylenediamines like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

Caption: Antioxidant and antiozonant mechanism of CPPD.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the reductive amination pathway.

Caption: General workflow for CPPD synthesis.

Safety and Handling

This compound is classified as a skin sensitizer and can cause serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. When handling this chemical, appropriate personal protective equipment, including gloves and eye protection, should be worn. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a commercially significant chemical with well-established applications as an antioxidant and antiozonant in the polymer industry. Its synthesis is primarily based on reductive amination or condensation reactions. While its general chemical and physical properties are well-documented, detailed spectroscopic and quantitative antioxidant data are not widely available in public literature. Further research in these areas would provide a more complete understanding of this important industrial chemical.

References

- 1. This compound | 101-87-1 [chemicalbook.com]

- 2. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. N-phenyl n'-cyclohexyl p-phenylene diamine [webbook.nist.gov]

- 5. UV-Vis Spectrum of p-Phenylenediamine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a key antioxidant and antiozonant primarily used in the rubber industry, is synthesized through several chemical routes. This technical guide provides a detailed overview of the core synthesis methodologies for CPPD, with a focus on reductive amination of 4-aminodiphenylamine and cyclohexanone. This document outlines the primary synthesis pathways, presents detailed experimental protocols, and includes quantitative data to facilitate comparison and replication. The guide is intended for researchers, chemists, and professionals in process development and manufacturing.

Introduction

This compound (CPPD) is a widely utilized chemical intermediate, particularly valued for its antioxidant properties that protect materials from degradation due to oxidation and ozone exposure. Its primary application is in the manufacturing of tires and other rubber products to enhance their durability and lifespan. The synthesis of CPPD is of significant interest to industrial chemists and researchers looking to optimize production methods. This guide details the most common and effective synthesis routes for CPPD, providing the necessary technical information for laboratory and industrial-scale production.

Core Synthesis Routes

The synthesis of this compound predominantly proceeds via the reductive amination of 4-aminodiphenylamine (4-ADPA) with cyclohexanone. This transformation can be achieved using different reducing agents, which defines the specific synthesis route.

Reductive Amination with Formic Acid (Leuckart-Wallach Reaction)

This is a classical and industrially relevant method for the synthesis of amines. The reaction involves the condensation of 4-aminodiphenylamine with cyclohexanone to form an intermediate imine (or enamine), which is then reduced in situ by formic acid. The formic acid acts as both a reducing agent and a source of the formyl group for the intermediate N-formyl derivative, which is subsequently hydrolyzed.

Catalytic Hydrogenation

A cleaner and often more efficient alternative to the use of stoichiometric reducing agents is catalytic hydrogenation. In this process, 4-aminodiphenylamine and cyclohexanone are reacted in the presence of hydrogen gas and a metal catalyst. The catalyst, typically a noble metal such as palladium or platinum on a carbon support, facilitates the reduction of the intermediate imine to the final product.

Experimental Protocols

Synthesis via Reductive Amination with Formic Acid

This protocol is based on established industrial synthesis methods for p-phenylenediamine derivatives.

Materials:

-

4-aminodiphenylamine (4-ADPA)

-

Cyclohexanone

-

Formic acid (85-90%)

-

Toluene (or another suitable solvent)

-

Sodium hydroxide solution (for neutralization)

-

Methanol (for recrystallization)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 4-aminodiphenylamine and cyclohexanone in a 1:1 to 1:1.2 molar ratio. Toluene can be used as a solvent to facilitate the reaction.

-

Heat the mixture to reflux at approximately 155°C and maintain for 12 hours to drive the formation of the Schiff base intermediate and the removal of water.[1]

-

Cool the reaction mixture to 90°C.

-

Slowly add formic acid to the mixture while stirring. The addition should be controlled to manage the evolution of carbon dioxide gas.[1]

-

After the addition of formic acid is complete, continue to stir the mixture until the evolution of carbon dioxide ceases, indicating the completion of the reduction.[1]

-

Cool the mixture and neutralize the excess formic acid with a sodium hydroxide solution.

-

The crude product can be isolated by filtration and washed with water.

-

Purify the crude this compound by recrystallization from a suitable solvent such as methanol or ethanol to yield a solid product.

Synthesis via Catalytic Hydrogenation

This protocol is a general procedure based on standard catalytic hydrogenation techniques for reductive amination.

Materials:

-

4-aminodiphenylamine (4-ADPA)

-

Cyclohexanone

-

Palladium on carbon (5% Pd/C) or another suitable catalyst (e.g., Raney Nickel)

-

Ethanol or another suitable solvent

-

Hydrogen gas

-

Filtration agent (e.g., Celite)

Procedure:

-

In a high-pressure autoclave, dissolve 4-aminodiphenylamine and cyclohexanone (1:1.1 molar ratio) in a suitable solvent such as ethanol.

-

Add the 5% Pd/C catalyst to the mixture (typically 1-5% by weight of the limiting reactant).

-

Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (typically 10-50 atm) and heat to the reaction temperature (usually 80-150°C).

-

Maintain the reaction under stirring for several hours, monitoring the uptake of hydrogen to determine the reaction's progress.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The solvent can be removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a solvent like methanol or ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis routes of this compound.

Table 1: Reductive Amination with Formic Acid

| Parameter | Value | Reference |

| Reactants | 4-aminodiphenylamine, Cyclohexanone | [1] |

| Reducing Agent | Formic Acid | [1] |

| Molar Ratio (4-ADPA:Cyclohexanone) | 1:1 to 1:1.2 | General Practice |

| Reaction Temperature | 155°C (reflux) | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | Not specified |

Table 2: Catalytic Hydrogenation

| Parameter | Value | Reference |

| Reactants | 4-aminodiphenylamine, Cyclohexanone | General Practice |

| Catalyst | 5% Pd/C, Raney Nickel | General Practice |

| Catalyst Loading | 1-5 wt% | General Practice |

| Solvent | Ethanol | General Practice |

| Hydrogen Pressure | 10-50 atm | General Practice |

| Reaction Temperature | 80-150°C | General Practice |

| Yield | Not specified |

Visualization of Synthesis Routes

The following diagrams illustrate the logical workflow of the described synthesis methods for this compound.

Caption: Workflow for the synthesis of CPPD via reductive amination with formic acid.

Caption: Workflow for the synthesis of CPPD via catalytic hydrogenation.

Conclusion

The synthesis of this compound is a critical process for the production of this important industrial antioxidant. The most common and well-established method is the reductive amination of 4-aminodiphenylamine with cyclohexanone, which can be effectively carried out using either formic acid or catalytic hydrogenation. While the formic acid route is a robust and traditional method, catalytic hydrogenation offers a cleaner alternative with potentially higher efficiency and easier product work-up. The choice of synthesis route will depend on factors such as cost, available equipment, and desired product purity. Further research into optimizing reaction conditions and developing more sustainable catalysts could further enhance the production of this valuable chemical.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a chemical compound extensively utilized as an antidegradant, specifically as an antioxidant and antiozonant, in the rubber industry. Its primary function is to protect vulcanized rubber products from degradation initiated by oxygen and ozone, thereby extending their service life. The mechanism of action of CPPD is multifaceted, involving a combination of scavenging reactive species and forming a protective barrier on the rubber surface. While structurally similar to other p-phenylenediamine (PPD) antidegradants, recent studies indicate notable differences in its reactivity, particularly with ozone. This guide provides a detailed examination of the core mechanisms of action of CPPD, presents available quantitative data, outlines relevant experimental protocols, and discusses the implications of its transformation products, with a particular focus on aspects relevant to researchers in materials science and drug development.

Introduction

This compound, also known as CPPD, belongs to the class of p-phenylenediamine antidegradants. These compounds are indispensable in the manufacturing of rubber products, especially tires, where they mitigate the detrimental effects of environmental factors like oxygen and ozone. The unsaturated polymer chains in rubber are susceptible to scission by these reactive species, leading to cracking and a loss of mechanical integrity. CPPD is added to rubber formulations to counteract these degradation pathways. Understanding the precise mechanism of action of CPPD is crucial for optimizing its application, developing more effective and environmentally benign alternatives, and assessing its toxicological profile, which is of interest to drug development professionals exploring the broader biological activities of related chemical structures.

Mechanism of Action as an Antioxidant

The antioxidant activity of CPPD is primarily attributed to its ability to function as a free radical scavenger. The degradation of rubber by oxygen proceeds via a free radical chain reaction mechanism.

Core Antioxidant Mechanism:

-

Initiation: The process begins with the formation of free radicals (R•) from the rubber polymer (RH) due to heat, UV radiation, or mechanical stress.

-

Propagation: These polymer radicals react with atmospheric oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This propagates the chain reaction.

-

Termination by CPPD: CPPD intervenes by donating a hydrogen atom from one of its amine groups to the peroxy radical, thereby neutralizing it and terminating the chain reaction. This process transforms the CPPD molecule into a more stable radical that is less likely to propagate the chain reaction.

The general reaction can be depicted as:

ROO• + CPPD-H → ROOH + CPPD•

The resulting CPPD radical can then participate in further termination reactions.

Mechanism of Action as an Antiozonant

Ozone is a highly reactive atmospheric gas that readily attacks the carbon-carbon double bonds in unsaturated rubber polymers, a process known as ozonolysis. This leads to the formation of ozonides, which subsequently decompose and cause chain scission, resulting in the characteristic cracking of rubber surfaces under stress.

The antiozonant mechanism of p-phenylenediamines like CPPD is generally understood to involve several processes:

-

Scavenging: PPDs can directly react with ozone, effectively "scavenging" it before it can reach the rubber polymer chains. Due to their low ionization potential, they are more readily oxidized by ozone than the double bonds of the rubber.

-

Protective Film Formation: The reaction products of the PPD with ozone can form a protective film on the rubber surface, which acts as a physical barrier to further ozone attack.

-

Recombination: Some proposed mechanisms suggest that PPDs can help to recombine severed polymer chains.

However, a notable study has indicated that this compound (CPPD) exhibits no significant multiphase ozone reactivity, unlike other PPDs such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD).[1] This suggests that the antiozonant efficacy of CPPD may be context-dependent or rely more heavily on other mechanisms than direct ozone scavenging in certain environments.

Transformation Products: Quinone Formation

A critical aspect of the mechanism of action of PPDs is their transformation into quinone derivatives upon reaction with ozone. For instance, the ozonation of 6PPD leads to the formation of 6PPD-quinone (6PPD-Q), a compound that has garnered significant attention due to its environmental prevalence and toxicity.[2]

While the ozone reactivity of CPPD is reported to be lower, the potential for the formation of N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine (CPPD-Q) still exists through oxidative processes. The general transformation pathway is believed to involve the oxidation of the p-phenylenediamine core structure.

Biological Activity and Toxicology

For drug development professionals, understanding the biological interactions of compounds like CPPD is essential. CPPD is recognized as a dermatological sensitizer and allergen.[3] The physiological effect of CPPD is associated with increased histamine release and cell-mediated immunity.[4]

Recent research has focused on the toxicity of PPD-quinones. While 6PPD-Q has been shown to be highly toxic to certain aquatic species, a comparative study on rainbow trout revealed that other PPD-quinones, including a C6-side chain derivative structurally similar to CPPD-Q, exhibited significantly lower toxicity.[5] This suggests that the structure of the side chain plays a crucial role in the toxicity of the resulting quinone.

Quantitative Data

Quantitative data on the specific antioxidant and antiozonant efficacy of CPPD is not as readily available in the public domain as for more common PPDs like 6PPD. However, toxicological data provides some quantitative comparisons.

| Compound | Oral LD50 (mg/kg) | Notes |

| This compound (CPPD) | 2000 | Moderately toxic by ingestion.[6] |

This table summarizes available acute toxicity data. Further research is needed for a comprehensive quantitative comparison of antioxidant and antiozonant performance.

Experimental Protocols

Ozone Resistance Testing of Rubber

A common method for evaluating the effectiveness of antiozonants is through ozone chamber testing.

Objective: To assess the resistance of a rubber compound containing CPPD to ozone-induced cracking.

Apparatus:

-

Ozone test chamber with controlled ozone concentration, temperature, and airflow.

-

Specimen grips for applying static or dynamic strain.

-

Microscope for visual inspection of cracks.

Procedure:

-

Sample Preparation: Prepare standardized rubber test specimens (e.g., dumbbell or rectangular strips) with and without the addition of CPPD.

-

Strain Application: Mount the specimens in the grips and apply a specific tensile strain (e.g., 20%).

-

Exposure: Place the strained specimens in the ozone chamber. The test conditions are typically standardized (e.g., ISO 1431-1 or ASTM D1149) with a defined ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and duration.[7]

-

Evaluation: Periodically remove the specimens and inspect for the formation and propagation of cracks under a microscope. The time to the first appearance of cracks and the severity of cracking are recorded.

Analysis of Transformation Products

Objective: To identify and quantify the reaction products of CPPD with ozone.

Methodology:

-

Reaction: Expose a solution or a thin film of CPPD to a controlled stream of ozone.

-

Extraction: Extract the reaction mixture with a suitable organic solvent.

-

Analysis: Analyze the extract using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and identify the components, including any formed CPPD-Q.

Visualizations

Signaling Pathways and Workflows

Caption: Antioxidant mechanism of CPPD via free radical scavenging.

Caption: Proposed antiozonant mechanisms of CPPD.

Caption: Experimental workflow for ozone resistance testing.

Conclusion

This compound (CPPD) is a vital antidegradant in the rubber industry, functioning through mechanisms of free radical scavenging and potentially the formation of a protective surface layer. While its antioxidant properties are in line with other p-phenylenediamines, its reactivity with ozone appears to be significantly lower than that of some other common antiozonants. The transformation of CPPD into its quinone derivative is a key aspect of its chemical fate, with initial toxicological data suggesting that CPPD-Q may be less harmful than the quinone derivatives of other PPDs. For researchers and professionals in materials science, further investigation into the nuanced antiozonant mechanism of CPPD is warranted. For those in drug development, the structure-toxicity relationships emerging from studies of PPDs and their quinones may offer valuable insights into the design and safety assessment of new chemical entities.

References

N-Cyclohexyl-N'-phenyl-p-phenylenediamine: A Technical Whitepaper

CAS Number: 101-87-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a substituted p-phenylenediamine derivative, is a chemical of significant industrial importance, primarily utilized as an antioxidant in the rubber industry to prevent degradation of vulcanized rubber products. While effective in its industrial application, CPPD is also recognized as a potent contact allergen, necessitating a thorough understanding of its chemical properties, synthesis, biological interactions, and environmental fate. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a detailed synthesis protocol, its role as a contact allergen with an illustrative signaling pathway, and a summary of available toxicological and environmental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a solid that can range in color from white to dark brown or very dark brown, depending on its purity and exposure to air and light. It is soluble in organic solvents like chloroform and methanol but not in water.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | |

| Melting Point | 118-119 °C | |

| Boiling Point | ~185 °C | |

| Flash Point | 275.9 °C | |

| Density | 1.121 g/cm³ | |

| Vapor Pressure | 6 x 10⁻⁸ mmHg at 25 °C | |

| pKa | 6.40 ± 0.20 (Predicted) | |

| LogP | 4.03 |

Synthesis of this compound

The primary synthesis route for this compound is through the reductive amination of 4-aminodiphenylamine with cyclohexanone.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

-

4-Aminodiphenylamine

-

Cyclohexanone

-

Formic acid (reducing agent)

-

Methanol (solvent)

-

Reactor with heating, stirring, and reflux capabilities

-

Crystallization and filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reactor, combine 4-aminodiphenylamine and cyclohexanone.

-

Reaction Conditions: Heat the mixture to 155 °C and maintain it under reflux with continuous stirring for 12 hours.

-

Reduction: Cool the reaction mixture to 90 °C. Slowly add formic acid to initiate the reduction reaction. The addition should be controlled to manage the evolution of carbon dioxide gas. Continue stirring until the gas evolution subsides.

-

Isolation and Purification: Cool the reaction mixture to allow for the crystallization of the product. Collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with a suitable solvent to remove impurities, followed by drying to obtain the final product.

-

Grinding: The dried product can be ground to a fine powder.

A Technical Guide to the Physical and Chemical Properties of Calcium Pyrophosphate Dihydrate (CPPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Pyrophosphate Dihydrate (CPPD) is a crystalline compound that plays a central role in various pathological conditions, most notably calcium pyrophosphate deposition (CPPD) disease, also known as pseudogout. A thorough understanding of its physical and chemical properties is paramount for researchers and professionals involved in the development of diagnostics and therapeutics for these conditions. This guide provides an in-depth overview of the core characteristics of CPPD, detailed experimental protocols for its study, and a summary of the key signaling pathways it modulates.

Physical and Chemical Properties

CPPD crystals exist in several polymorphic forms, with the monoclinic (m-CPPD) and triclinic (t-CPPD) structures being the most clinically relevant. An amorphous form (a-CPP) is considered a precursor to the crystalline phases.[1] The distinct physical and chemical characteristics of these polymorphs influence their stability, solubility, and inflammatory potential.

Quantitative Data

A summary of the key quantitative properties of CPPD is presented in Table 1. This data is essential for the preparation of experimental standards, the interpretation of analytical results, and the development of dissolution and stability assays.

| Property | Value | Polymorph/Conditions | Source(s) |

| Molar Mass | 290.13 g/mol | Dihydrate (Ca₂P₂O₇·2H₂O) | [2] |

| 254.10 g/mol | Anhydrous (Ca₂P₂O₇) | [1][3][4] | |

| Density | ~3.09 g/cm³ | Anhydrous form | [1] |

| Solubility | 60 µM | Triclinic, in 0.1 M Tris-HCl buffer (pH 7.4) at 37°C | [5][6][7][8] |

| Zeta Potential | -18.8 mV | Monoclinic | |

| -35.3 mV | Triclinic |

Solubility

The solubility of CPPD crystals is a critical factor in their formation and dissolution within biological environments. Several factors have been shown to influence their solubility:

-

pH: A decrease in pH increases the solubility of CPPD crystals.[5][6]

-

Crystal Size: Smaller crystals exhibit greater solubility.[5][6]

-

Ionic Strength: An increase in ionic strength leads to higher solubility.[5][6]

-

Magnesium Ions (Mg²⁺): The presence of magnesium ions increases solubility.[5][6]

-

Citrate and Albumin: Both citrate and albumin enhance the solubility of CPPD crystals.[5][6] The effect of albumin is largely attributed to its calcium-binding properties.[5]

-

Calcium Concentration: Reducing the ionized calcium concentration below 5 mg/100 ml significantly enhances solubility.[5]

-

Enzymatic Hydrolysis: The enzymatic conversion of pyrophosphate to orthophosphate by pyrophosphatases markedly increases solubility.[5]

Thermal Stability

The thermal decomposition of CPPD is a complex process involving dehydration and phase transitions. While a precise decomposition temperature for the dihydrate form is not definitively established in the literature, studies on related calcium phosphate hydrates indicate that dehydration of CaHPO₄·2H₂O begins with the loss of water molecules at temperatures around 105°C and 165°C, followed by the formation of Ca₂P₂O₇ at approximately 270°C.[9] Further heating of anhydrous Ca₂P₂O₇ can lead to the formation of different polymorphs, with the β-form appearing around 750°C and the α-form between 1140°C and 1350°C.[1]

Experimental Protocols

The following section details methodologies for the synthesis, characterization, and in vitro/in vivo evaluation of CPPD crystals.

Synthesis of CPPD Crystals

3.1.1. Synthesis of Triclinic CPPD (t-CPPD)

This protocol is adapted from a method involving the hydrolysis of urea to control pH.[10]

-

Preparation of Calcium Pyrophosphate Intermediate:

-

React a solution of potassium pyrophosphate (K₄P₂O₇) with a solution of calcium chloride (CaCl₂) to form an intermediate precipitate.

-

-

Dissolution of Intermediate:

-

Dissolve the intermediate precipitate in hydrochloric acid (HCl).

-

-

Addition of Urea:

-

Add urea (CO(NH₂)₂) to the acidic solution.

-

-

Crystallization:

-

Heat the solution to 95-100°C. The hydrolysis of urea will gradually increase the pH, leading to the crystallization of t-CPPD.

-

-

Crystal Size Control:

-

For larger crystals, maintain an unstirred reaction mixture.

-

For smaller crystals, stir the reaction mixture.

-

-

Purification:

-

Wash the resulting crystals with deionized water and dry them.

-

3.1.2. Synthesis of Monoclinic CPPD (m-CPPD)

This protocol is based on a double-decomposition reaction with controlled pH and temperature.

-

Reactant Solutions:

-

Prepare a solution of potassium pyrophosphate (K₄P₂O₇).

-

Prepare a solution of calcium nitrate (Ca(NO₃)₂).

-

-

Reaction:

-

Combine the two solutions under controlled conditions of pH 5.8 and a temperature of 363 K (90°C).

-

-

Crystallization:

-

Allow the reaction to proceed to form m-CPPD crystals.

-

-

Purification:

-

Collect the crystals by filtration, wash with deionized water, and dry.

-

Characterization of CPPD Crystals

3.2.1. X-Ray Diffraction (XRD)

XRD is a definitive method for identifying the crystalline phase of CPPD.[11][12]

-

Sample Preparation:

-

Finely grind the CPPD crystal sample to a homogenous powder.

-

Mount the powder on a sample holder. Ensure the sample surface is flat and level with the holder.

-

-

Instrument Setup:

-

Use a diffractometer with Cu Kα radiation.

-

Set the X-ray generator to 40 kV and 40 mA.

-

-

Data Collection:

-

Scan a 2θ range appropriate for CPPD, typically from 10° to 60° or wider.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Compare the resulting diffraction pattern with reference patterns for monoclinic and triclinic CPPD from crystallographic databases (e.g., ICDD).

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the pyrophosphate and water molecules in CPPD.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the CPPD sample with dry potassium bromide (KBr) and pressing it into a transparent disc.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

-

Data Collection:

-

Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

-

Collect the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the P-O and P-O-P vibrations of the pyrophosphate group and the O-H vibrations of the water molecules.

-

3.2.3. Polarized Light Microscopy

This is the standard method for identifying CPPD crystals in synovial fluid.[11][13]

-

Sample Preparation:

-

Place a drop of synovial fluid on a clean microscope slide and cover with a coverslip.

-

-

Microscope Setup:

-

Use a light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a first-order red compensator.

-

-

Crystal Identification:

-

Examine the slide under polarized light.

-

CPPD crystals are typically rhomboid or rod-shaped and exhibit weak positive birefringence.

-

When the long axis of the crystal is parallel to the axis of the red compensator, the crystal will appear blue. When it is perpendicular, it will appear yellow.

-

In Vitro and In Vivo Inflammatory Potential Assessment

3.3.1. In Vitro Macrophage Stimulation

This protocol assesses the inflammatory response of macrophages to CPPD crystals.

-

Cell Culture:

-

Culture macrophage-like cells (e.g., THP-1 monocytes differentiated into macrophages) in appropriate cell culture medium.

-

-

Crystal Preparation:

-

Sterilize CPPD crystals by heating or washing with ethanol.

-

Suspend the crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium.

-

-

Cell Stimulation:

-

Add the CPPD crystal suspension to the macrophage cultures at various concentrations.

-

Include a negative control (vehicle only) and a positive control (e.g., lipopolysaccharide - LPS).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

-

-

Analysis of Inflammatory Response:

-

Collect the cell culture supernatant and analyze for the presence of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.

-

Lyse the cells and analyze for gene expression of inflammatory mediators by RT-qPCR or for activation of signaling proteins by Western blotting.

-

3.3.2. Murine Air Pouch Model of Inflammation

This in vivo model mimics the inflammatory response within a synovial-like cavity.

-

Air Pouch Formation:

-

Inject sterile air subcutaneously into the dorsal side of mice to create an air pouch. A second injection may be required after a few days to maintain the pouch.

-

-

Crystal Injection:

-

After the pouch has formed (typically 6 days), inject a sterile suspension of CPPD crystals in PBS into the air pouch.

-

Inject a control group with sterile PBS only.

-

-

Exudate Collection:

-

At a specified time point after crystal injection (e.g., 6 or 24 hours), euthanize the mice and lavage the air pouch with sterile PBS to collect the inflammatory exudate.

-

-

Analysis of Inflammation:

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Count the number of infiltrating cells (e.g., neutrophils, macrophages).

-

Analyze the supernatant for the levels of inflammatory cytokines and chemokines (e.g., IL-1β, CXCL1) by ELISA.

-

Signaling Pathways in CPPD-Induced Inflammation

CPPD crystals are potent activators of the innate immune system, leading to a robust inflammatory response. The key signaling pathways involved are the NLRP3 inflammasome, NF-κB, and MAPK pathways.

NLRP3 Inflammasome Activation

CPPD crystals are recognized by pattern recognition receptors on the surface of macrophages and other immune cells. This interaction triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. Activated NLRP3 leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.

NF-κB and MAPK Signaling

The interaction of CPPD crystals with immune cells also activates intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of genes encoding a variety of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes involved in the inflammatory process.

Below is a graphical representation of the signaling pathways involved in CPPD-induced inflammation.

References

- 1. Calcium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Calcium Pyrophosphate Dihydrate | Ca2H4O9P2 | CID 20037008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium pyrophosphate (Ca2P2O7) | Ca2P2O7 | CID 24632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Factors affecting the solubility of calcium pyrophosphate dihydrate crystals [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Factors affecting the solubility of calcium pyrophosphate dihydrate crystals. | Semantic Scholar [semanticscholar.org]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of triclinic calcium pyrophosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium pyrophosphate crystal deposition disease: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. radsource.us [radsource.us]

- 13. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]

A Technical Guide to the Solubility of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), a compound of significant interest in various industrial applications, particularly as an antioxidant in the rubber industry. This document compiles qualitative solubility information, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of CPPD

Precise quantitative solubility data for this compound in a range of organic solvents and at various temperatures is not extensively documented in publicly available literature. However, qualitative descriptions and calculated values provide valuable insights into its solubility profile.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | log10(S) = -5.39 (mol/L) | Calculated[1] |

| Toluene | Not Specified | Soluble | Qualitative[2] |

| Acetone | Not Specified | Very Soluble | Qualitative[2] |

It is important to note that the water solubility is a calculated value and indicates that CPPD is very poorly soluble in aqueous solutions. The qualitative data suggests good solubility in non-polar and polar aprotic organic solvents.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of CPPD in specific solvent systems, standardized experimental protocols are recommended. The following are detailed methodologies based on internationally recognized guidelines.

OECD Guideline 105: Water Solubility

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given that CPPD is a solid with low anticipated aqueous solubility, both methods could be applicable depending on the exact solubility range.

1. Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L.

-

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Centrifuge (if required)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis Spectrophotometer)

-

-

Procedure:

-

An excess amount of solid CPPD is added to a flask containing a known volume of water.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation.

-

Once equilibrium is reached, the mixture is allowed to stand to let the undissolved solid settle. If necessary, centrifugation or filtration can be used to separate the solid and liquid phases.

-

A sample of the clear supernatant is carefully taken for analysis.

-

The concentration of CPPD in the sample is determined using a validated analytical method.

-

The experiment should be performed at least in duplicate.

-

2. Column Elution Method

This method is suitable for substances with solubilities below 10⁻² g/L.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which is taken as the saturation solubility.

-

Apparatus:

-

Column with a temperature jacket

-

Metering pump for constant flow

-

Inert support material (e.g., glass beads, silica gel)

-

Fraction collector

-

Analytical instrumentation for concentration measurement

-

-

Procedure:

-

The inert support material is coated with an excess of CPPD.

-

The coated support is packed into the column.

-

Water is pumped through the column at a low flow rate to ensure equilibrium is established.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of CPPD in each fraction is determined.

-

A plateau in the concentration versus time plot indicates that saturation has been reached. The solubility is the average of the concentrations in the plateau region.

-

General Gravimetric Method for Organic Solvents

A gravimetric method can be employed to determine the solubility of CPPD in various organic solvents.

-

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

-

Apparatus:

-

Constant temperature shaker bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or beaker

-

Analytical balance

-

Oven or vacuum desiccator

-

-

Procedure:

-

Prepare a saturated solution of CPPD in the chosen organic solvent by adding an excess of the solid to the solvent in a sealed flask.

-

Agitate the flask in a constant temperature bath until equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of CPPD).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved CPPD is the final mass of the dish minus the initial mass.

-

The solubility can then be expressed in g/L or other appropriate units.

-

Mandatory Visualizations

Logical Workflow for Solubility Determination (OECD 105)

Caption: Workflow for determining the aqueous solubility of a compound like CPPD based on OECD Guideline 105.

References

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is a crucial antioxidant and antiozonant primarily utilized in the rubber industry to enhance product durability. As a member of the p-phenylenediamine (PPD) chemical family, its environmental fate and potential degradation pathways are of significant scientific interest, particularly in light of the ecotoxicity observed with transformation products of other PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This technical guide provides a comprehensive overview of the current understanding of CPPD degradation, drawing parallels from closely related PPDs to elucidate potential biotic and abiotic degradation routes. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of degradation pathways and experimental workflows to support further research in this field.

Introduction

This compound (CPPD) is a secondary aromatic amine used to protect rubber polymers from degradation caused by oxygen and ozone.[1] Its molecular structure, featuring both a cyclohexyl and a phenyl group attached to p-phenylenediamine, confers specific chemical properties that dictate its function and subsequent environmental transformation. While research on the degradation of PPDs has intensified, particularly following the discovery of the high toxicity of 6PPD-quinone to certain aquatic species, specific data on CPPD remains comparatively sparse.[2] This guide aims to consolidate the available information and provide a framework for understanding the potential degradation pathways of CPPD.

Abiotic Degradation Pathways

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily hydrolysis, photolysis, and oxidation (e.g., ozonation). These pathways are critical in determining the environmental persistence and transformation of CPPD.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For PPDs, the C-N bonds are susceptible to hydrolysis. A recent study investigating the hydrolysis of several PPDs, including CPPD, proposed a mechanism involving proton transfer from water to a nitrogen atom, followed by a nucleophilic attack of the hydroxyl group on the adjacent carbon atom.[3][4] This process can lead to the cleavage of the cyclohexyl or phenyl moieties from the p-phenylenediamine core.

Photolysis

Photolysis is the decomposition of molecules by light. PPDs can undergo photolytic degradation in the presence of sunlight. A study on the photolysis of four PPDs, including CPPD, highlighted the role of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) in the indirect photolysis process.[5] The presence of dissolved organic matter can influence the rate of photolysis and the formation of more toxic photoproducts.[5] While the specific photolytic degradation products of CPPD have not been fully characterized, it is plausible that photo-oxidation of the phenylenediamine ring and modifications to the cyclohexyl and phenyl substituents occur.

Ozonation

Ozone is a powerful oxidant that plays a significant role in the transformation of PPDs in the environment, particularly for those used in tires. The reaction of 6PPD with ozone is known to produce the highly toxic 6PPD-quinone.[2] However, a study investigating the multiphase gas-surface ozone reactivity of four PPDs, including CPPD, found no significant ozone reactivity for CPPD under the experimental conditions.[6] This suggests that CPPD may be less susceptible to ozonation compared to other PPDs like 6PPD, which has important implications for its environmental transformation and the potential toxicity of its degradants.

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by microorganisms. This is a crucial process in the environmental breakdown of organic pollutants.

Microbial Degradation

While specific studies on the microbial degradation of CPPD are limited, research on other PPDs provides valuable insights into potential pathways. A laboratory study on the aerobic microbial degradation of several tire-related PPDs revealed that hydrolysis can be a major initial transformation step for PPDs with aliphatic substituents.[7] This process can lead to the formation of 4-hydroxydiphenylamine (4-HDPA) from other PPDs, and analogous products could be expected from CPPD.[7]

Subsequent microbial transformations could involve hydroxylation of the aromatic rings, cleavage of the rings, and further degradation of the substituent groups. The biodegradation of N-cyclohexyl benzothiazole-2-sulfenamide by Pseudomonas desmolyticum has been shown to yield benzothiazole and cyclohexane, indicating that microorganisms are capable of cleaving the N-cyclohexyl bond.[4] It is plausible that similar enzymatic reactions could be involved in the degradation of CPPD.

Potential Transformation Products

Based on the degradation pathways of related PPDs, several classes of transformation products can be anticipated for CPPD. These include:

-

Quinone-imines and Quinones: Although direct ozonation of CPPD appears limited, other oxidative processes could potentially lead to the formation of CPPD-quinone, analogous to 6PPD-quinone.

-

Hydroxylated Derivatives: Microbial or photochemical hydroxylation of the phenyl and cyclohexyl rings are likely transformation reactions.

-

Cleavage Products: Hydrolysis or microbial degradation could lead to the formation of p-phenylenediamine, aniline, cyclohexylamine, and their hydroxylated derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of CPPD degradation. The following sections outline general methodologies that can be adapted for studying CPPD.

Photodegradation Studies

A typical experimental setup for studying the photodegradation of CPPD would involve a photoreactor equipped with a light source that simulates the solar spectrum (e.g., a xenon lamp).[5]

Protocol:

-

Sample Preparation: Prepare a solution of CPPD in a relevant aqueous matrix (e.g., deionized water, river water).

-

Irradiation: Place the solution in a quartz reactor within the photoreactor and expose it to controlled irradiation.

-

Sampling: Collect aliquots of the solution at regular time intervals.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to quantify the parent compound and identify transformation products.

-

Control Experiments: Conduct control experiments in the dark to assess for any non-photolytic degradation.

Microbial Degradation Studies

Investigating the biodegradation of CPPD can be performed using soil or water samples containing active microbial communities.

Protocol:

-

Inoculum Preparation: Collect environmental samples (e.g., soil, activated sludge) and prepare a microbial inoculum.

-

Incubation: Add CPPD to a mineral salt medium inoculated with the prepared microbial culture.

-

Shaking and Incubation: Incubate the cultures under controlled temperature and shaking to ensure aerobic conditions.

-

Sampling: Periodically withdraw samples from the cultures.

-

Extraction and Analysis: Extract the parent compound and its metabolites from the samples and analyze them using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sterile Controls: Use sterile controls (autoclaved inoculum) to differentiate between biotic and abiotic degradation.

Quantitative Data

Quantitative data on the degradation of CPPD is currently limited in the scientific literature. The following table summarizes relevant data for CPPD and related PPDs to provide a comparative context.

| Compound | Degradation Process | Matrix | Half-life (t½) | Key Findings | Reference |

| CPPD | Ozonolysis | Gas-Surface | No significant reactivity observed | Less susceptible to ozone than 6PPD | [6] |

| 6PPD | Aerobic Microbial Degradation | Aqueous Solution | 0.2 ± 0.1 days | Rapidly degraded | [7] |

| IPPD | Aerobic Microbial Degradation | Aqueous Solution | 0.6 ± 0.1 days | Rapidly degraded | [7] |

| 6PPD-Q | Aerobic Microbial Degradation | Aqueous Solution | 3 ± 0.1 days | More persistent than parent PPDs | [7] |

Visualizations

Logical Flow of CPPD Degradation Research

Caption: Logical workflow for investigating the degradation pathways and toxicological relevance of CPPD.

Experimental Workflow for Photodegradation Analysis

Caption: A typical experimental workflow for studying the photodegradation of CPPD.

Conclusion and Future Directions

The degradation of this compound is a complex process involving multiple abiotic and biotic pathways. Current evidence suggests that, unlike some other PPDs, CPPD may be less reactive towards ozone. Hydrolysis and microbial degradation are likely to be significant transformation routes, although specific pathways and the resulting transformation products for CPPD require further investigation. The toxicity of these potential degradation products also remains a critical knowledge gap.

Future research should focus on:

-

Identifying and quantifying the transformation products of CPPD under various environmentally relevant conditions (photolysis, microbial degradation).

-

Isolating and characterizing microorganisms capable of degrading CPPD.

-

Determining the degradation kinetics of CPPD in different environmental matrices.

-

Assessing the toxicity of identified transformation products to relevant organisms.

A more comprehensive understanding of the environmental fate of CPPD is essential for a complete risk assessment of this widely used industrial chemical. The methodologies and comparative data presented in this guide provide a foundation for researchers to address these important questions.

References

- 1. Plant-Associated Bacterial Degradation of Toxic Organic Compounds in Soil [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structurally Selective Ozonolysis of pâPhenylenediamines and Toxicity in Coho Salmon and Rainbow Trout [acs.figshare.com]

- 6. Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmahealthsciences.net [pharmahealthsciences.net]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) using High-Performance Liquid Chromatography (HPLC). The methodologies described are particularly relevant for the determination of CPPD in complex matrices such as rubber, where it is commonly used as an antioxidant.

Introduction

This compound (CPPD) is an antioxidant frequently used in the rubber industry to prevent degradation due to oxidation. Accurate quantification of CPPD in materials is crucial for quality control and to understand its migration potential. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the separation and quantification of CPPD.

Experimental Protocols

Sample Preparation from a Rubber Matrix

This protocol is adapted from established methods for the extraction of p-phenylenediamine derivatives from rubber samples.

Reagents and Materials:

-

Acetone (HPLC grade)

-

Chloroform (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Silica gel for column chromatography

-

Diethylether (HPLC grade)

-

Hexane (HPLC grade)

-

CPPD standard

-

0.45 µm syringe filters

Procedure:

-

Extraction:

-

Accurately weigh a representative portion of the rubber sample.

-

Cut the sample into small pieces to maximize surface area.

-

Perform a solvent extraction using a 1:1 (v/v) mixture of acetone and chloroform. This can be done via sonication or Soxhlet extraction for a defined period to ensure complete extraction of the analyte.

-

-

Cleanup (Solid-Phase Extraction):

-

Pack a chromatography column with silica gel.

-

Concentrate the extract from the previous step under reduced pressure.

-

Load the concentrated extract onto the silica gel column.

-

Elute the column with a series of diethylether:hexane mixtures of increasing polarity. Based on methods for similar compounds, CPPD is expected to elute in a fraction such as 10:90 or 20:80 (v/v) diethylether:hexane.[1][2] Fraction collection and subsequent analysis of each fraction will be necessary to optimize recovery.

-

Collect the fraction containing CPPD.

-

-

Final Sample Preparation:

-

Evaporate the solvent from the collected fraction to dryness.

-

Reconstitute the residue in a known volume of the mobile phase or dichloromethane.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

-

HPLC Method

This method is based on a validated approach for the analysis of related p-phenylenediamine derivatives and general guidance for CPPD analysis.[1][2]

Chromatographic Conditions:

| Parameter | Value |

| Column | ODS (C18), 4.6 mm i.d. × 150 mm, 5 µm particle size |

| Mobile Phase | Methanol : Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| UV Detection Wavelength | 290 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Standard Preparation: Prepare a stock solution of CPPD in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Data Presentation

Table 1: Chromatographic Performance (Typical)

The following table summarizes the expected chromatographic performance based on the analysis of closely related p-phenylenediamine derivatives.[1][2]

| Parameter | Expected Value |

| Retention Time | To be determined experimentally for CPPD |

| Linearity Range | 0.1 - 400 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Mandatory Visualization

The following diagrams illustrate the key workflows for the HPLC analysis of CPPD.

Caption: Experimental workflow for the extraction and HPLC analysis of CPPD from a rubber matrix.

Caption: Logical relationship of inputs, processes, and outputs in the HPLC analysis of CPPD.

References

Spectroscopic Analysis of Calcium Pyrophosphate Dihydrate (CPPD) Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Pyrophosphate Dihydrate (CPPD) crystal deposition disease is a common form of inflammatory arthritis characterized by the accumulation of CPPD crystals in articular and periarticular tissues. Accurate identification and characterization of these crystals are crucial for diagnosis, understanding disease pathogenesis, and developing targeted therapeutics. Spectroscopic techniques, including Raman spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD), offer powerful, non-destructive methods for the definitive identification and detailed analysis of CPPD crystals. These methods provide molecular and structural information, enabling the differentiation between the two main polymorphic forms of CPPD: monoclinic (m-CPPD) and triclinic (t-CPPD), which may have different inflammatory potentials.

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of CPPD crystals, intended to guide researchers, scientists, and drug development professionals in their studies.

Data Presentation: Spectroscopic Signatures of CPPD Polymorphs

The accurate identification of CPPD crystals using spectroscopic techniques relies on the recognition of their characteristic spectral features. The following tables summarize the key quantitative data for the monoclinic and triclinic polymorphs of CPPD.

Table 1: Key Raman Spectroscopy Peaks for CPPD Polymorphs

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Monoclinic CPPD | Triclinic CPPD |

| ~1149 | P-O Stretch | ✓ | |

| ~1108 | P-O Stretch | ✓ | |

| ~1049 | Symmetric P-O Stretch | ✓ | |

| ~1045 | Symmetric P-O Stretch | ✓ | |

| ~958 | P-O-P Symmetric Stretch | ✓ | ✓ |

| ~756 | P-O-P Asymmetric Stretch | ✓ | |

| ~517 | O-P-O Bend | ✓ | |

| ~376 | Lattice Modes | ✓ | |

| ~352 | Lattice Modes | ✓ |

Note: Peak positions can vary slightly depending on the specific instrument and experimental conditions.

Table 2: Key Fourier-Transform Infrared (FTIR) Spectroscopy Absorption Bands for CPPD Polymorphs

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Monoclinic CPPD | Triclinic CPPD |

| 3540 - 3200 | O-H Stretching (water of hydration) | ✓ | ✓ |

| ~1650 | H-O-H Bending (water of hydration) | ✓ | ✓ |

| 1200 - 900 | P-O Stretching | ✓ | ✓ |

| ~1134 | P-O Stretch | ✓ | |

| 750 - 720 | P-O-P Symmetric Stretch | ✓ | ✓ |

| 650 - 500 | O-P-O Bending | ✓ | ✓ |

Note: The broadness and exact position of the O-H stretching bands can provide information about the hydrogen bonding environment within the crystal structure.

Table 3: Key X-ray Diffraction (XRD) Peaks (2θ) for CPPD Polymorphs (Cu Kα radiation, λ = 1.5406 Å)

| 2θ (°) | Miller Indices (hkl) - Monoclinic | 2θ (°) | Miller Indices (hkl) - Triclinic |

| 11.7 | (011) | 14.5 | (020) |

| 19.8 | (200) | 20.3 | (121) |

| 23.5 | (121) | 23.8 | (210) |

| 26.5 | (-212) | 29.3 | (040) |

| 29.6 | (022) | 30.5 | (202) |

| 30.2 | (-131) | 32.1 | (14-1) |

| 35.8 | (113) | 36.5 | (24-1) |

| 43.0 | (-401) | 44.0 | (003) |

Note: The relative intensities of the peaks are crucial for phase identification and should be compared with standard reference patterns.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of CPPD crystals from synovial fluid or synthetic preparations.

Protocol 1: Raman Spectroscopy of CPPD Crystals

Objective: To identify and differentiate CPPD polymorphs in synovial fluid or as synthetic crystals.

Materials:

-

Synovial fluid sample or synthetic CPPD crystals

-

Microscope slides (e.g., fused silica for low background)

-

Pipettes

-

Confocal Raman microscope

Procedure:

-

Sample Preparation (Synovial Fluid): a. If the synovial fluid is viscous, it can be used directly. Pipette a small drop (5-10 µL) onto a clean microscope slide. b. For less viscous fluids or to concentrate crystals, centrifuge the synovial fluid at 2000 x g for 5 minutes. c. Carefully remove the supernatant and resuspend the crystal pellet in a small volume of the remaining fluid or a buffer. d. Pipette the concentrated sample onto a microscope slide and allow it to air-dry to immobilize the crystals.

-

Sample Preparation (Synthetic Crystals): a. Place a small amount of the synthetic CPPD powder directly onto a microscope slide. b. Gently press with a coverslip to create a thin, even layer.

-

Instrument Setup: a. Select an appropriate laser excitation wavelength. A 785 nm laser is often preferred to minimize fluorescence from biological samples[1]. Other common lasers include 532 nm and 633 nm. b. Set the laser power to a low level (e.g., 5-10 mW at the sample) to avoid sample damage, especially for biological samples. c. Choose an objective with appropriate magnification (e.g., 20x or 50x) to focus the laser on individual crystals. d. Set the spectral range to cover the characteristic Raman peaks of CPPD (e.g., 200-1800 cm⁻¹).

-

Data Acquisition: a. Focus the laser onto a target crystal. b. Acquire Raman spectra with an appropriate integration time (e.g., 1-10 seconds) and number of accumulations (e.g., 5-10) to achieve a good signal-to-noise ratio. c. Collect spectra from multiple crystals to ensure representative data.

-

Data Analysis: a. Perform cosmic ray removal and baseline correction on the acquired spectra. . Compare the peak positions of the experimental spectra with the reference data in Table 1 to identify the CPPD polymorph(s) present.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy of CPPD Crystals

Objective: To obtain infrared absorption spectra for the identification of CPPD crystals.

Method A: KBr Pellet Transmission

Materials:

-

Dried CPPD crystal sample (lyophilized or oven-dried at low temperature)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: a. Weigh approximately 1-2 mg of the dried CPPD sample and 100-200 mg of dry KBr powder. The sample concentration should be around 0.5-1% by weight. b. Thoroughly grind the KBr in the agate mortar to a fine powder. c. Add the CPPD sample to the KBr powder and continue grinding until the mixture is homogeneous.

-

Pellet Formation: a. Transfer the mixture to the pellet die. b. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of a pure KBr pellet. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). d. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: a. The background spectrum is automatically subtracted from the sample spectrum. b. Identify the characteristic absorption bands of CPPD by comparing the spectrum with the data in Table 2.

Method B: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

CPPD crystal sample (can be a powder or a small amount of synovial fluid pellet)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

Procedure:

-

Sample Preparation: a. Place a small amount of the CPPD sample directly onto the ATR crystal. b. Apply firm and even pressure with the built-in pressure clamp to ensure good contact between the sample and the ATR crystal.

-

Data Acquisition: a. Acquire a background spectrum with a clean, empty ATR crystal. b. Acquire the sample spectrum.

-

Data Analysis: a. The background is subtracted, and the resulting spectrum can be compared to reference data. Note that ATR spectra may show slight peak shifts and intensity differences compared to transmission spectra.

Protocol 3: X-ray Diffraction (XRD) of CPPD Crystals

Objective: To determine the crystal structure and differentiate between CPPD polymorphs.

Materials:

-

Dried, powdered CPPD sample

-

Powder X-ray diffractometer

-

Sample holder (e.g., zero-background silicon wafer or a standard powder sample holder)

Procedure:

-

Sample Preparation: a. Ensure the CPPD sample is a fine, homogeneous powder. If starting with larger crystals, gently grind them in a mortar and pestle. b. Mount the powder onto the sample holder, ensuring a flat and level surface.

-

Instrument Setup: a. Use a standard X-ray source, typically Copper Kα (Cu Kα) radiation (λ = 1.5406 Å)[2]. b. Set the generator voltage and current to appropriate values (e.g., 40 kV and 40 mA). c. Define the 2θ scan range to cover the major diffraction peaks of CPPD (e.g., 10-50°). d. Select a suitable step size (e.g., 0.02°) and scan speed or counting time per step (e.g., 1-2 seconds).

-

Data Acquisition: a. Place the sample holder in the diffractometer. b. Initiate the XRD scan.

-